molecular formula C7H15ClO2 B15455176 1-[(Butan-2-yl)oxy]-3-chloropropan-2-ol CAS No. 61947-76-0

1-[(Butan-2-yl)oxy]-3-chloropropan-2-ol

Cat. No.: B15455176
CAS No.: 61947-76-0
M. Wt: 166.64 g/mol
InChI Key: ZHFMICGTLXOGMZ-UHFFFAOYSA-N
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Description

1-[(Butan-2-yl)oxy]-3-chloropropan-2-ol (CAS: 16224-33-2) is a chlorinated secondary alcohol with the molecular formula C₇H₁₅ClO₂ and a molecular weight of 166.64 g/mol. Structurally, it consists of a propan-2-ol backbone substituted with a butan-2-yloxy group at position 1 and a chlorine atom at position 3. The compound is synthesized via nucleophilic substitution or etherification reactions, often involving intermediates like 3-chloro-2-hydroxypropoxy derivatives .

Key physical properties include moderate polarity due to the ether and hydroxyl groups, making it soluble in organic solvents like dichloromethane or ethanol. Analytical characterization typically employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .

Properties

CAS No.

61947-76-0

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

1-butan-2-yloxy-3-chloropropan-2-ol

InChI

InChI=1S/C7H15ClO2/c1-3-6(2)10-5-7(9)4-8/h6-7,9H,3-5H2,1-2H3

InChI Key

ZHFMICGTLXOGMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

1-Butoxy-3-chloro-2-propanol (CAS: 16224-33-2)

  • Molecular Formula : C₇H₁₅ClO₂
  • Substituent : n-Butoxy (linear alkyl chain).

Analogs with Aromatic/Heteroaromatic Ether Groups

1-(1H-Indol-4-yloxy)-3-chloropropan-2-ol

  • Molecular Formula: C₁₁H₁₁ClNO₂
  • Substituent : Indol-4-yloxy (heteroaromatic).
  • This compound serves as a precursor for β-blockers like Practolol, highlighting the role of aromatic groups in medicinal chemistry .

1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol

  • Molecular Formula: C₁₅H₁₃ClNO₂
  • Substituent : Carbazol-4-yloxy (polycyclic aromatic).
  • Key Differences: The carbazole moiety increases molecular weight (274.72 g/mol) and lipophilicity, making it a critical intermediate in synthesizing Carvedilol, a non-selective β-blocker .

Analogs with Protective Groups

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol

  • Molecular Formula : C₉H₂₁ClO₂Si
  • Substituent : tert-Butyldimethylsilyl (TBS) ether.
  • Key Differences : The TBS group enhances stability against oxidation and acidic conditions, making this compound a protected intermediate in multi-step syntheses. It is widely used as a reference standard in analytical workflows .

Analogs with Halogen Variation

1-(Carbazol-4-yloxy)-3-bromopropan-2-ol

  • Molecular Formula: C₁₅H₁₃BrNO₂
  • Substituent : Bromine instead of chlorine.
  • Key Differences : Bromine’s higher leaving-group ability facilitates nucleophilic substitutions in drug synthesis (e.g., Carvedilol), though it increases molecular weight (299.17 g/mol) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (O-group) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Butan-2-yloxy (branched) C₇H₁₅ClO₂ 166.64 Synthetic intermediate
1-Butoxy-3-chloro-2-propanol n-Butoxy (linear) C₇H₁₅ClO₂ 166.64 Isomer with unstudied applications
1-(1H-Indol-4-yloxy)-3-chloropropan-2-ol Indol-4-yloxy C₁₁H₁₁ClNO₂ 232.66 β-blocker precursor
1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol Carbazol-4-yloxy C₁₅H₁₃ClNO₂ 274.72 Carvedilol synthesis
1-((TBS)oxy)-3-chloropropan-2-ol tert-Butyldimethylsilyl C₉H₂₁ClO₂Si 236.80 Protected intermediate

Key Findings and Implications

Substituent Effects :

  • Aliphatic vs. Aromatic Groups : Branched aliphatic ethers (e.g., butan-2-yloxy) offer moderate steric hindrance, balancing reactivity and solubility. Aromatic groups enhance target binding in pharmaceuticals but reduce solubility .
  • Protective Groups : TBS ethers improve stability for synthetic intermediates, enabling controlled reactivity in multi-step pathways .

Halogen Influence : Chlorine’s moderate leaving-group ability makes it suitable for controlled substitutions, whereas bromine is preferred for faster reactions .

Isomerism : Structural isomers (e.g., butan-2-yloxy vs. n-butoxy) exhibit distinct physicochemical properties, though pharmacological data for these variants remains underexplored .

Q & A

Q. What are the optimal synthetic routes for 1-[(Butan-2-yl)oxy]-3-chloropropan-2-ol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3-chloropropanol with butan-2-yl ether precursors under basic conditions (e.g., KOH/NaH) in aprotic solvents like THF or DMF. Key parameters include:

  • Temperature: Maintain 40–60°C to balance reactivity and side-product formation .
  • Solvent polarity: Higher polarity solvents enhance nucleophilicity but may require longer reaction times .
  • Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track intermediates. Confirm purity via 1^1H NMR (e.g., δ 3.6–4.2 ppm for ether and alcohol protons) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify ether (-CH-O-) protons at δ 3.4–3.8 ppm and chlorinated (-CH2_2Cl) protons at δ 3.5–3.7 ppm.
    • 13^{13}C NMR: Confirm the quaternary carbon adjacent to oxygen at δ 70–75 ppm .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 166.6 (C7_7H15_{15}ClO2_2) with fragmentation patterns indicating loss of Cl (-35/37 amu) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • EN 374-certified gloves (e.g., nitrile) for chemical resistance .
    • Safety goggles and fume hoods to prevent inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drainage to prevent environmental contamination .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., Cl) influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chlorine atom increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic attack. Experimental strategies include:

  • Kinetic Studies: Compare reaction rates with non-chlorinated analogs (e.g., 1-[(Butan-2-yl)oxy]propan-2-ol) under identical conditions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating SN2 mechanisms .

Q. What experimental designs are recommended to resolve contradictions in reported pharmacological activities of chloropropanol derivatives?

Methodological Answer:

  • Dose-Response Assays: Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) to identify therapeutic windows .
  • Control Experiments: Include enantiomeric controls (e.g., (R)- and (S)-isomers) to assess stereochemical impacts on bioactivity .
  • Data Validation: Cross-validate results using orthogonal methods (e.g., HPLC for purity, SPR for binding kinetics) .

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound for medicinal chemistry applications?

Methodological Answer:

  • Chiral Catalysts: Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to isolate desired enantiomers .
  • Analytical Validation: Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial designs to isolate variables (e.g., temperature, solvent purity) affecting yield .
  • Reproducibility Checks: Replicate reactions in triplicate under controlled humidity (<30% RH) to minimize hydrolysis side reactions .

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